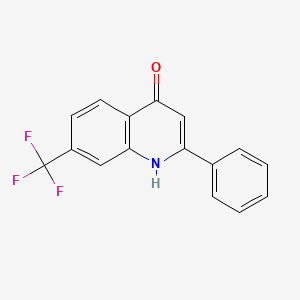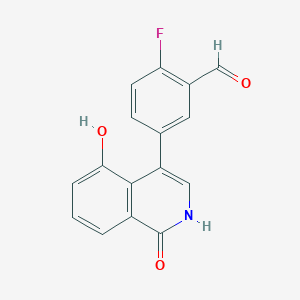
(2R)-ethyl 2-hydroxy-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-ethyl 2-hydroxy-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)propanoate is a chiral compound with a complex structure that includes a hydroxy group, an ethyl ester, and a tetrahydropyran-2-yl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-ethyl 2-hydroxy-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of phenolic hydroxyl groups, followed by esterification and subsequent deprotection. The reaction conditions often involve the use of protecting groups such as tetrahydropyranyl (THP) ethers, which can be introduced using dihydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is critical to achieving scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(2R)-ethyl 2-hydroxy-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ether linkage can be cleaved under acidic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Acidic hydrolysis using hydrochloric acid (HCl) in aqueous solution.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary alcohol.
Substitution: Formation of the free phenol and tetrahydropyran.
Scientific Research Applications
(2R)-ethyl 2-hydroxy-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2R)-ethyl 2-hydroxy-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ester and ether groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-ethyl 2-hydroxy-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Ethyl 2-hydroxy-3-phenylpropanoate: Lacks the tetrahydropyran-2-yl ether group, resulting in different reactivity and applications.
2-Hydroxy-3-(2-methoxyphenyl)propanoic acid: Contains a methoxy group instead of the tetrahydropyran-2-yl ether, leading to different chemical behavior.
Uniqueness
The presence of the tetrahydropyran-2-yl ether group in (2R)-ethyl 2-hydroxy-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)propanoate imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C16H22O5 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
ethyl (2R)-2-hydroxy-3-[2-(oxan-2-yloxy)phenyl]propanoate |
InChI |
InChI=1S/C16H22O5/c1-2-19-16(18)13(17)11-12-7-3-4-8-14(12)21-15-9-5-6-10-20-15/h3-4,7-8,13,15,17H,2,5-6,9-11H2,1H3/t13-,15?/m1/s1 |
InChI Key |
ZTSJNUOXVUPCDZ-AFYYWNPRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1OC2CCCCO2)O |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1OC2CCCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)-](/img/structure/B11839526.png)
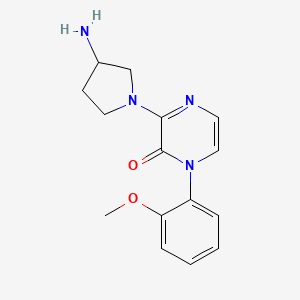
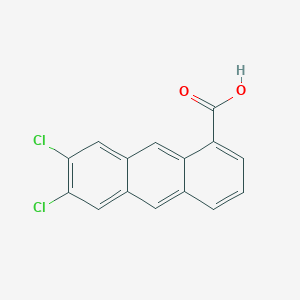

![4-Methyl-2-oxo-3-[(E)-phenyldiazenyl]-2H-1-benzopyran-8-carbaldehyde](/img/structure/B11839551.png)
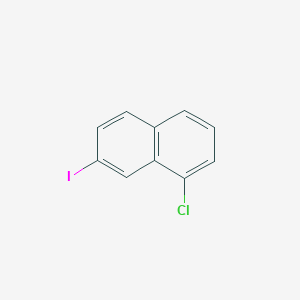
![N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide](/img/structure/B11839556.png)
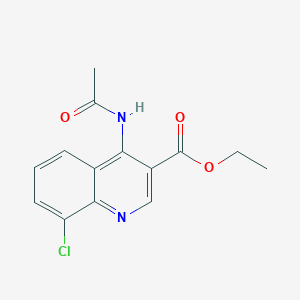
![2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B11839560.png)
![5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol](/img/structure/B11839571.png)
![Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B11839577.png)
